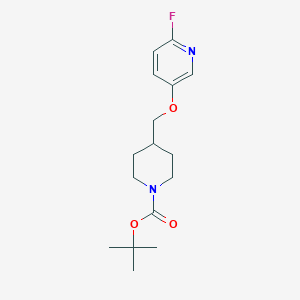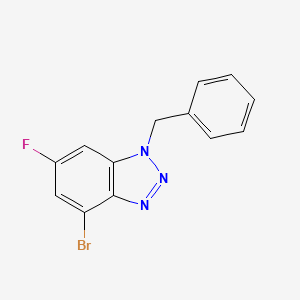![molecular formula C13H19ClN4O4S B8128606 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine](/img/structure/B8128606.png)
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine is a chemical compound with the molecular formula C13H19ClN4O4S. It is a white to yellow solid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a pyrazine ring substituted with a sulfonyl group and a piperazine ring protected by a tert-butoxycarbonyl (Boc) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine typically involves the reaction of 5-chloropyrazine-2-sulfonyl chloride with 1-Boc-piperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group on the piperazine ring can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyrazine ring can be functionalized with various aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Coupling Reactions: The products are typically aryl- or alkyl-substituted pyrazines.
Wissenschaftliche Forschungsanwendungen
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The sulfonyl group and the pyrazine ring are key functional groups that contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine: Similar structure but with a bromine atom instead of chlorine.
2-(4-Boc-1-piperazinyl)acetic acid: Similar piperazine structure but with an acetic acid group instead of a pyrazine ring
Uniqueness
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and the Boc-protected piperazine ring allows for versatile chemical modifications and potential therapeutic applications .
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-chloropyrazin-2-yl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O4S/c1-13(2,3)22-12(19)17-4-6-18(7-5-17)23(20,21)11-9-15-10(14)8-16-11/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYVZYSEIQUWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B8128543.png)







![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8128614.png)

![5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8128625.png)
